Ethyl 1-((4-fluorophenyl)(6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate Ethyl 1-((4-fluorophenyl)(6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate
Brand Name: Vulcanchem
CAS No.: 868220-13-7
VCID: VC7039613
InChI: InChI=1S/C19H21FN4O3S/c1-2-27-18(26)13-7-9-23(10-8-13)15(12-3-5-14(20)6-4-12)16-17(25)24-19(28-16)21-11-22-24/h3-6,11,13,15,25H,2,7-10H2,1H3
SMILES: CCOC(=O)C1CCN(CC1)C(C2=CC=C(C=C2)F)C3=C(N4C(=NC=N4)S3)O
Molecular Formula: C19H21FN4O3S
Molecular Weight: 404.46

Ethyl 1-((4-fluorophenyl)(6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate

CAS No.: 868220-13-7

Cat. No.: VC7039613

Molecular Formula: C19H21FN4O3S

Molecular Weight: 404.46

* For research use only. Not for human or veterinary use.

Ethyl 1-((4-fluorophenyl)(6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate - 868220-13-7

Specification

CAS No. 868220-13-7
Molecular Formula C19H21FN4O3S
Molecular Weight 404.46
IUPAC Name ethyl 1-[(4-fluorophenyl)-(6-hydroxy-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)methyl]piperidine-4-carboxylate
Standard InChI InChI=1S/C19H21FN4O3S/c1-2-27-18(26)13-7-9-23(10-8-13)15(12-3-5-14(20)6-4-12)16-17(25)24-19(28-16)21-11-22-24/h3-6,11,13,15,25H,2,7-10H2,1H3
Standard InChI Key MDZGLNWHIMPXDE-UHFFFAOYSA-N
SMILES CCOC(=O)C1CCN(CC1)C(C2=CC=C(C=C2)F)C3=C(N4C(=NC=N4)S3)O

Introduction

Structural Overview

The compound belongs to a class of heterocyclic structures featuring a thiazolo[3,2-b] triazole core. Its full IUPAC name reflects its intricate connectivity:

  • Core Structure: Thiazolo[3,2-b] triazole

  • Substituents:

    • A 4-fluorophenyl group attached to the central structure.

    • A piperidine ring functionalized with an ethyl ester group at the 4-position.

Molecular Formula and Weight

  • Molecular Formula: C18H19FN4O3SC_{18}H_{19}FN_4O_3S

  • Molecular Weight: Approximately 390.43 g/mol .

SMILES Representation

The SMILES string for this compound is:

text
COC(=O)C1CCN(CC1)C(C2=CC=C(C=C2)F)C3=C(N4C(=NC=N4)S3)O

This provides a shorthand notation for its structure .

Synthesis Pathways

While specific synthetic routes for this compound are not detailed in the search results, similar compounds are often synthesized via multi-step protocols involving:

  • Formation of the Thiazolo[3,2-b]124triazole Core:

    • Reaction of hydrazine derivatives with thioamides or dithioesters.

    • Cyclization facilitated by dehydrating agents like phosphorus oxychloride .

  • Functionalization of the Core:

    • Introduction of the fluorophenyl group via nucleophilic substitution or coupling reactions.

    • Piperidine ring attachment through reductive amination or alkylation.

  • Esterification:

    • Formation of the ethyl ester using ethanol and acid chlorides or anhydrides under acidic or catalytic conditions.

Potential Applications

Compounds with similar structures have been investigated for their biological activities:

Antimicrobial Activity

Heterocyclic compounds containing thiazole and triazole rings often exhibit antimicrobial properties due to their ability to interfere with enzymatic pathways in microorganisms .

Enzyme Inhibition

The thiazolo-triazole scaffold has shown promise as an inhibitor of enzymes like p38 MAP kinase, which is involved in inflammatory processes .

Drug Development

Fluorinated compounds are widely studied in drug discovery for their enhanced pharmacokinetics and bioavailability. The presence of a fluorophenyl group may improve receptor binding affinity.

Research Findings

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